3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
Description
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile is a benzonitrile derivative featuring a methoxy linker connected to a dimethyl-substituted 1,2-oxazole ring. Its molecular formula is C₁₃H₁₃N₂O₂, with a molecular weight of 229.26 g/mol (calculated). The compound’s structure combines the electron-withdrawing nitrile group with a lipophilic oxazole moiety, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-4-11(6-12)7-14/h3-6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJXELEUXGHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile typically involves the reaction of 4-dimethyl-1,2-oxazole with 3-hydroxybenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Scientific Research Applications
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzonitrile group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile with analogous compounds:
Key Observations:
- Electron-Withdrawing Groups : The nitrile group in benzonitrile derivatives enhances stability and influences binding to biological targets. Fluorine substitution (e.g., 4-((3-Fluorobenzyl)oxy)benzonitrile) increases lipophilicity and metabolic resistance .
- Heterocyclic Moieties : Oxazole rings (as in the target compound) contribute to π-π stacking interactions in enzyme binding, while triazole or pyrazole derivatives (e.g., compounds in ) may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capacity .
- Bioactivity: The sulfamoyl group in the benzamide derivative () enhances solubility and target specificity, whereas the sulfanyl group in 5-chloro-2-(2-dimethylaminomethyl-phenylsulfanyl)benzonitrile () may facilitate receptor modulation via sulfur-mediated interactions .
Biological Activity
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O2, with a molecular weight of 228.25 g/mol. The compound features a benzonitrile moiety linked to a dimethyl-substituted oxazole ring via a methoxy group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
The mechanism of action for this compound primarily involves its ability to bind to specific enzymes and receptors. The oxazole ring and the benzonitrile group play crucial roles in these interactions, modulating the activity of target proteins involved in various biochemical pathways. This compound has shown promise in inhibiting bromodomain-containing proteins, which are implicated in cancer progression by regulating gene expression.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity:
- In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For example, it has shown cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cells.
- Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| A549 | 5.0 |
| HCT116 | 4.8 |
2. Antimicrobial Activity:
- Preliminary studies suggest that the compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown selective activity against strains like Staphylococcus aureus and Escherichia coli.
3. Antioxidant Activity:
- Some derivatives of this compound have also demonstrated antioxidant properties, which contribute to their overall biological efficacy .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:
Study 1: Antiproliferative Effects
- A study compared the antiproliferative effects of various derivatives against standard chemotherapy agents like doxorubicin. The results indicated that certain modifications to the structure significantly improved activity against specific cancer cell lines .
Study 2: Mechanistic Insights
- Another investigation provided insights into the binding affinity of this compound to bromodomain proteins, suggesting a potential pathway for therapeutic intervention in cancers characterized by dysregulated gene expression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
